3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-16-4-3-5-18(12-16)25(21,22)19-14-6-8-15(9-7-14)20-11-10-17(13-20)24-2/h3-9,12,17,19H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXJHOVXCUJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-methoxypyrrolidine with 4-bromoaniline to form the corresponding aniline derivative. This intermediate is then subjected to sulfonation using benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Heterocyclic Modifications
- Piperidine vs. Pyrrolidine: The compound 3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1797856-59-7) replaces the pyrrolidine ring with a six-membered piperidine group. The additional chloro substituent enhances lipophilicity (ClogP: ~3.5 estimated) compared to the target compound (ClogP: ~2.8) .
- Pyridine vs. Pyrrolidine: In 3-methoxy-N-(4-(pyridin-3-yl)phenyl)benzenesulfonamide (), the pyrrolidine is replaced with an aromatic pyridine ring. The planar pyridine facilitates π-π stacking interactions, whereas pyrrolidine’s non-aromatic nature may favor hydrogen bonding via its tertiary amine .
Aromatic System Modifications
- Naphthalene Extension : Compound 14d (3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide) incorporates a naphthalene core, increasing molecular weight (436.48 vs. 393.46) and surface area. This modification likely reduces solubility but enhances hydrophobic interactions in enzyme binding .
Research Findings and Implications
- Synthetic Routes : The target compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions) or sulfonylation of aromatic amines, as seen in and .
- Biological Activity : Pyridine-based analogs () demonstrate inhibitory activity against bacterial RNA polymerase (IC₅₀: ~1–5 µM), suggesting that the target compound’s pyrrolidine group may enhance selectivity for related targets due to conformational adaptability .
- Crystallography : Simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide () exhibit intermolecular hydrogen bonding (N–H···O) in crystal structures, a feature likely conserved in the target compound and critical for stability .
Biological Activity
3-Methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name, which indicates the presence of a methoxy group and a pyrrolidine moiety. The molecular formula is , and it features a sulfonamide functional group that is often associated with significant biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression. For instance, derivatives of benzenesulfonamides have demonstrated potent inhibition against 12-lipoxygenase, impacting platelet aggregation and inflammation .
- Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.
Biological Activity Overview
The biological activities reported for this compound include:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth. For example, related compounds have been shown to inhibit STAT3 and tubulin, both critical in cancer cell proliferation .
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
Case Studies and Research Findings
- Antitumor Activity : A study on structurally related benzenesulfonamides indicated significant inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The compound demonstrated IC50 values indicating effective potency against these cells .
- Inhibition of Lipoxygenases : Research has highlighted the ability of similar compounds to inhibit lipoxygenase enzymes, suggesting a mechanism through which the compound can reduce inflammatory responses and potentially lower cancer progression rates .
Comparative Analysis with Similar Compounds
| Compound Name | Targeted Pathway | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Compound A | STAT3 Inhibition | 6.84 | Anticancer |
| Compound B | Tubulin Inhibition | 0.83 | Anticancer |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
